molecular formula C10H11BrO3 B042372 1-(2-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone CAS No. 1017083-10-1

1-(2-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone

Cat. No.: B042372
CAS No.: 1017083-10-1
M. Wt: 259.1 g/mol
InChI Key: KMGMTHLAUKFESY-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-hydroxy-5-methoxyphenyl)propan-2-one is an organic compound with a molecular formula of C10H11BrO3. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with a propan-2-one moiety. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

The synthesis of 1-(2-Bromo-4-hydroxy-5-methoxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the bromination of 4-hydroxy-5-methoxyacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions typically include the use of bromine as the brominating agent and aluminum chloride as the catalyst for the acylation step . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Bromo-4-hydroxy-5-methoxyphenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Bromo-4-hydroxy-5-methoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-hydroxy-5-methoxyphenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, depending on the context of its use .

Comparison with Similar Compounds

1-(2-Bromo-4-hydroxy-5-methoxyphenyl)propan-2-one can be compared with similar compounds such as:

    2-Bromo-1-(4-methoxyphenyl)propan-1-one: Similar structure but lacks the hydroxyl group.

    1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone: Similar structure but has an ethanone moiety instead of propan-2-one.

    2-Hydroxy-1-(4-methoxyphenyl)propan-1-one: Similar structure but lacks the bromine atom .

Properties

IUPAC Name

1-(2-bromo-4-hydroxy-5-methoxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6(12)3-7-4-10(14-2)9(13)5-8(7)11/h4-5,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGMTHLAUKFESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1Br)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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